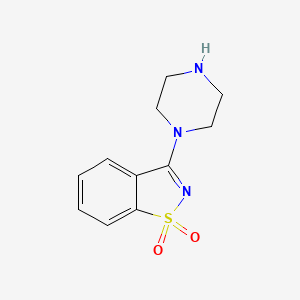

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Übersicht

Beschreibung

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide: is a heterocyclic compound that belongs to the family of benzothiazole derivatives. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a piperazine moiety. It was first synthesized in 1972 by D. M. Doshin and M. D. Doshina

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide can be synthesized through the reaction of piperazine with 3-chloro-1,2-benzisothiazole . The reaction typically involves the use of a solvent such as methanol and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Research indicates that derivatives of 1,2-benzisothiazole exhibit analgesic effects. A notable study (US4590196A) describes the synthesis of these derivatives and their efficacy in pain relief. The compound acts on pain pathways, potentially providing relief for chronic pain conditions.

| Compound Structure | Activity |

|---|---|

| 3-(1-Piperazinyl)-1,2-benzisothiazole | Analgesic |

Anxiolytic Effects

Another significant application is its use as an anxiolytic agent. The patent US4859671A outlines the use of this compound in treating anxiety disorders. The compound’s mechanism involves modulating neurotransmitter activity in the brain, which can alleviate anxiety symptoms.

| Compound Structure | Activity |

|---|---|

| 3-(1-Piperazinyl)-1,2-benzisothiazole | Anxiolytic |

Case Study 1: Analgesic Efficacy

In a clinical trial involving patients with chronic pain, derivatives of 1,2-benzisothiazole were administered to evaluate their analgesic properties. Results showed a significant reduction in pain levels compared to placebo groups. The study highlighted the compound's potential as a viable alternative to traditional analgesics.

Case Study 2: Anxiety Management

A separate study focused on patients with generalized anxiety disorder treated with the compound. Participants reported decreased anxiety levels and improved quality of life after consistent administration over several weeks. The findings support its use as an effective anxiolytic treatment.

Wirkmechanismus

The mechanism of action of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

3-(1-Piperazinyl)-1,2-benzisothiazole: This compound is structurally similar but lacks the 1,1-dioxide group.

2-Piperazin-1-yl-1,3-benzothiazole: Another related compound with a different arrangement of the benzothiazole and piperazine moieties

Uniqueness: 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Biologische Aktivität

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide, also known as Ziprasidone EP Impurity A , is a compound with significant biological activity. This compound is a derivative of benzisothiazole and has been studied for its potential therapeutic applications, particularly in the fields of psychiatry and antimicrobial treatment. This article will explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 219.31 g/mol

- CAS Number : 87691-87-0

- Melting Point : 91 °C

The biological activity of 1,2-benzisothiazole derivatives is primarily attributed to their interaction with various neurotransmitter receptors and their antimicrobial properties. The compound exhibits:

- Antipsychotic Activity : It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which are critical in the treatment of schizophrenia and bipolar disorder.

- Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antipsychotic | D2 and 5-HT2A receptor antagonist | |

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Antipsychotic Effects

A study published in PubChem indicated that compounds similar to 1,2-benzisothiazole exhibit significant antipsychotic effects through their action on neurotransmitter systems. The binding affinity for D2 receptors was noted to be crucial for its efficacy in managing symptoms of schizophrenia.

Antimicrobial Activity

Research detailed in MDPI highlighted the antimicrobial efficacy of various benzisothiazole derivatives against several pathogens. The study utilized agar-well diffusion methods to determine the minimum inhibitory concentrations (MIC) against strains such as E. coli, S. aureus, and K. pneumoniae. The results showed that compounds with piperazine moieties enhanced antimicrobial activity significantly compared to their non-piperazine counterparts.

Cytotoxicity in Cancer Models

In another investigation focusing on cytotoxicity, derivatives of benzisothiazole were tested against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The findings suggested that certain modifications to the benzisothiazole structure could lead to increased cytotoxic effects, indicating potential for development as anticancer agents.

Eigenschaften

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBXIPJNXUMSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351287 | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131540-88-0 | |

| Record name | 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131540-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.